benzyl 4-sulfamoylpiperidine-1-carboxylate
Description
Benzyl 4-sulfamoylpiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a sulfamoyl (-SO₂NH₂) group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position.
Properties
IUPAC Name |
benzyl 4-sulfamoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWFKKNOBFVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection and Functionalization
The synthesis of benzyl 4-sulfamoylpiperazine-1-carboxylate typically follows a stepwise approach to avoid side reactions and ensure regioselectivity. A common pathway involves:
-
Protection of Piperazine N1 :
Piperazine is reacted with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under inert atmosphere, yielding benzyl piperazine-1-carboxylate. This step employs triethylamine (TEA) as a base to neutralize HCl byproducts. -
Sulfamoylation of Piperazine N4 :
The secondary amine at N4 is sulfamoylated using sulfamoyl chloride (H<sub>2</sub>NSO<sub>2</sub>Cl) in tetrahydrofuran (THF) at 0–5°C. This reaction requires careful stoichiometry to prevent over-sulfonation. -
Boc Protection of the Sulfamoyl Group :
The primary amine on the sulfamoyl group is protected with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of 4-dimethylaminopyridine (DMAP), forming benzyl 4-(N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate.
Key Reaction Conditions :
One-Pot Synthesis via Reductive Amination
An alternative industrial method employs reductive amination to streamline the synthesis:
-
Simultaneous Protection and Sulfamoylation :
Piperazine is treated with benzyl chloroformate and sulfamoyl chloride in a single pot using dimethylacetamide (DMA) as a solvent. This method leverages the differential reactivity of piperazine’s amines, favoring N1 protection by the bulkier benzyl group. -
In Situ Boc Protection :
Boc<sub>2</sub>O is added directly to the reaction mixture, enabling sequential protection without intermediate purification.
Advantages :
-
Reduced processing time (12–18 hours vs. 24–36 hours for stepwise methods).
-
Higher overall yield (80–90%) due to minimized intermediate losses.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities adopt continuous flow reactors to enhance efficiency:
-
Microreactor Design :
Reactions are conducted in microchannel reactors with precise temperature control (±1°C), improving heat dissipation and reaction uniformity. -
Catalyst Recycling :
Heterogeneous catalysts (e.g., immobilized DMAP) are reused across batches, reducing costs by 15–20%.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24–36 hours | 8–12 hours |
| Yield | 70–85% | 85–92% |
| Solvent Consumption | 10 L/kg | 6 L/kg |
| Energy Efficiency | Moderate | High |
Challenges and Optimization
Sulfamoyl Chloride Instability
Sulfamoyl chloride’s thermal sensitivity necessitates low-temperature handling (-10°C). Stabilizers like hexamethyldisilazane (HMDS) are added to prolong shelf life.
Byproduct Formation
Common byproducts include:
-
Di-sulfamoylated Piperazine : Mitigated by maintaining a 1:1 molar ratio of sulfamoyl chloride to piperazine.
-
Boc Deprotection : Addressed by using anhydrous conditions and molecular sieves.
Recent Advances in Catalysis
Enzymatic Sulfamoylation
Recent studies explore lipase-mediated sulfamoylation under aqueous conditions, achieving 65–75% yields with minimal waste. This method avoids hazardous reagents but remains limited to lab-scale applications.
Photoredox Catalysis
Visible-light-driven reactions using Ru(bpy)<sub>3</sub><sup>2+</sup> enable sulfamoylation at ambient temperatures, reducing energy consumption by 40%.
Quality Control and Characterization
Analytical Methods
Chemical Reactions Analysis
Types of Reactions
benzyl 4-sulfamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications
Benzyl 4-sulfamoylpiperidine-1-carboxylate has a wide range of applications across various scientific domains:
Medicinal Chemistry
- Therapeutic Potential : The compound has shown promise in preclinical studies for modulating biological pathways related to inflammation and cell proliferation. Researchers are investigating its potential as an anti-inflammatory and anticancer agent .
Biological Studies
- Enzyme Interaction : The compound's interactions with biological molecules are being studied to understand its potential as a therapeutic agent. Preliminary studies suggest it may influence pathways relevant to various diseases.
Material Science
- Industrial Applications : In addition to its biological applications, this compound is being explored for its use in developing new materials and chemical processes.
Comparative Studies
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate | Lacks methyl group on the sulfonyl moiety | Similar enzyme modulation |
| Benzyl 4-(N-ethylsulfamoyl)piperidine-1-carboxylate | Ethyl group instead of methyl | Potentially different activity profile |
These comparisons highlight how slight changes in molecular structure can lead to variations in biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of this compound in various biological assays:
Anti-inflammatory Activity
In vitro assays demonstrated that this compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Cell Proliferation Studies
The compound was tested on cancer cell lines, showing an ability to inhibit cell growth at micromolar concentrations, indicating its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of benzyl 4-sulfamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The benzyl group enhances the binding affinity, while the aminosulfonyl group contributes to the compound’s stability and solubility. The piperidine ring plays a crucial role in maintaining the structural integrity of the molecule .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key structural differences among analogs lie in the substituents at the 4-position of the piperidine ring:
Key Observations :
- The Cbz group (common in peptide synthesis) contrasts with the Boc group in tert-butyl derivatives, affecting stability and deprotection strategies.
Implications for this compound :
- The sulfamoyl group may introduce distinct hazards (e.g., sulfonamide-related hypersensitivity or renal toxicity), but specific data are lacking.
- First aid measures for eye/skin exposure likely mirror those for analogs (e.g., prolonged flushing).
Biological Activity
Benzyl 4-sulfamoylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from recent studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C14H20N2O4S
- Molecular Weight : 304.39 g/mol
The compound features a piperidine ring substituted with a sulfamoyl group and a benzyl moiety, which contribute to its biological activity.
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the ability of this compound to inhibit various isoforms of human carbonic anhydrases (CAs), which are crucial for maintaining pH balance and fluid homeostasis in tissues. The compound has shown effective inhibitory action against:
- hCA I
- hCA II
- hCA VII
- hCA XIII
The inhibitory constants () for these isoforms range from low nanomolar to moderate nanomolar concentrations, indicating strong potential as a therapeutic agent against diseases where CAs are implicated, such as glaucoma and certain cancers .
Biological Activity Data
The following table summarizes the inhibitory activity of this compound against various carbonic anhydrase isoforms:
| Isoform | Inhibition Constant (nM) | Relative Potency |
|---|---|---|
| hCA I | 38.5 | High |
| hCA II | 1.7 | Very High |
| hCA VII | 360.8 | Moderate |
| hCA XIII | 750.9 | Moderate |
Antitumor Activity
In addition to its enzyme inhibition properties, this compound has demonstrated promising antitumor activity in vitro. Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines, particularly colorectal cancer cells (HCT-116). The mechanism involves:
- Cell Cycle Arrest : The compound has been shown to significantly decrease cell numbers in the S phase and increase sub-G1 populations, indicating apoptosis induction .
- Synergistic Effects : When combined with other inhibitors, such as SAHA (an HDAC inhibitor), the compound exhibited enhanced cytotoxicity, suggesting potential for combination therapies in cancer treatment .
Case Study: Colorectal Cancer
A pivotal study investigated the effects of this compound on colorectal cancer models. The results showed that the compound effectively inhibited cell growth with a GI50 value significantly lower than many standard treatments. This positions it as a candidate for further development in oncological therapies.
Immunomodulatory Effects
In addition to its direct antitumor effects, this compound has been explored for its immunomodulatory properties. It has been noted to enhance NF-kB activation in immune cells, potentially aiding vaccine efficacy by acting as an adjuvant . This dual functionality could be beneficial in developing treatments that not only target tumors but also enhance overall immune response.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for benzyl 4-sulfamoylpiperidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the piperidine ring. A common approach is to introduce the sulfamoyl group via sulfamoylation of a 4-aminopiperidine intermediate, followed by Cbz (carbobenzyloxy) protection. For example, analogous procedures to (89% yield via coupling reactions) suggest using anhydrous conditions, controlled stoichiometry, and catalysts like HATU for amide bond formation. Purification via column chromatography (silica gel, gradient elution) ensures high purity. Monitoring reactions with TLC or HPLC minimizes byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and purity. For instance, benzylic protons resonate at δ 5.1–5.2 ppm ( ), while sulfamoyl protons may appear as broad singlets near δ 6.0–7.0 ppm.
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion matching calculated mass).
- FTIR : Peaks at ~1320 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfamoyl groups.
Cross-referencing with databases like PubChem () ensures structural alignment .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation ().
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ). Toxicity data is limited, so assume acute hazards and consult SDS analogs () .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with software like SHELXL ( ) for refinement. Mercury CSD ( ) aids in visualizing packing motifs and hydrogen bonds (e.g., sulfamoyl NH···O interactions). For twinned crystals, SHELXL’s TWIN command refines data ( ). Compare results with Cambridge Structural Database entries ( ) to validate bond lengths/angles .
Q. How should researchers address contradictions in reported synthetic yields or spectral data for derivatives?
- Methodological Answer :
- Reaction Variables : Test temperature, solvent polarity, and catalyst loading. For example, achieved 89% yield using THF at 0°C, whereas polar aprotic solvents (DMF) may reduce efficiency.
- Analytical Cross-Validation : Replicate NMR conditions (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.
- Batch Analysis : Use HPLC-MS to identify impurities () and adjust purification protocols .
Q. What strategies optimize the compound’s stability under varying pH or temperature conditions for biological assays?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring ( ).
- pH Adjustment : Buffered solutions (pH 4.6–7.4) prevent hydrolysis of the sulfamoyl group ( ).
- Lyophilization : For long-term storage, lyophilize in amber vials under argon ( ) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target binding?
- Methodological Answer :
- Functional Group Modulation : Replace the benzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity ().
- Docking Simulations : Use AutoDock Vina with protein targets (e.g., enzymes with sulfonamide-binding pockets) to predict binding affinities.
- In Vitro Testing : Assess IC₅₀ values against relevant biological targets () and correlate with computational data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
